molecular formula C9H8ClNO3 B6256373 methyl 5-acetyl-2-chloropyridine-3-carboxylate CAS No. 1256787-82-2

methyl 5-acetyl-2-chloropyridine-3-carboxylate

Cat. No.: B6256373
CAS No.: 1256787-82-2
M. Wt: 213.62 g/mol
InChI Key: WLKMYZJCFWBWDA-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-chloropyridine-3-carboxylate is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-2-chloropyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method starts with 5-acetyl-2-chloropyridine, which is then reacted with methanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Ester hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methyl 5-acetyl-2-methoxypyridine-3-carboxylate.

    Ester hydrolysis: The major product is 5-acetyl-2-chloropyridine-3-carboxylic acid.

    Oxidation: The product is 5-carboxy-2-chloropyridine-3-carboxylic acid.

    Reduction: The product is 5-(1-hydroxyethyl)-2-chloropyridine-3-carboxylate.

Scientific Research Applications

Methyl 5-acetyl-2-chloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-chloropyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyridine-3-carboxylate
  • Methyl 5-acetylpyridine-3-carboxylate
  • Methyl 2-chloro-5-nitropyridine-3-carboxylate

Uniqueness

Methyl 5-acetyl-2-chloropyridine-3-carboxylate is unique due to the presence of both an acetyl group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1256787-82-2

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 5-acetyl-2-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)8(10)11-4-6/h3-4H,1-2H3

InChI Key

WLKMYZJCFWBWDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)C(=O)OC

Purity

95

Origin of Product

United States

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